Methyl 5-chloro-4-methylpentanoate
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Overview
Description
Methyl 5-chloro-4-methylpentanoate is an organic compound with the molecular formula C7H13ClO2 It is a methyl ester derivative of 5-chloro-4-methylpentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-4-methylpentanoate can be synthesized through the esterification of 5-chloro-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 5-chloro-4-methylpentanoic acid.
Reduction: 5-chloro-4-methylpentanol.
Substitution: Various substituted methyl 5-chloro-4-methylpentanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-4-methylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways involving esterases and other enzymes.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can then participate in further biochemical or chemical reactions.
Comparison with Similar Compounds
Methyl pentanoate:
Ethyl pentanoate: The ethyl ester of pentanoic acid, used in similar applications as methyl pentanoate.
Uniqueness: Methyl 5-chloro-4-methylpentanoate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential for further functionalization compared to its non-chlorinated counterparts.
Properties
Molecular Formula |
C7H13ClO2 |
---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
methyl 5-chloro-4-methylpentanoate |
InChI |
InChI=1S/C7H13ClO2/c1-6(5-8)3-4-7(9)10-2/h6H,3-5H2,1-2H3 |
InChI Key |
ULAUPLYCIYQKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)CCl |
Origin of Product |
United States |
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